molecular formula C28H28N6O2 B11509632 N-(4-methylphenyl)-N-[1-(phenylcarbamoyl)cyclohexyl]-4-(1H-tetrazol-1-yl)benzamide

N-(4-methylphenyl)-N-[1-(phenylcarbamoyl)cyclohexyl]-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11509632
M. Wt: 480.6 g/mol
InChI Key: PXFWPHNMQNEHJZ-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-N-[1-(PHENYLCARBAMOYL)CYCLOHEXYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-N-[1-(PHENYLCARBAMOYL)CYCLOHEXYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-methylphenylamine, phenyl isocyanate, and cyclohexylamine. These intermediates are then subjected to various reaction conditions including:

    Amidation: Reacting 4-methylphenylamine with phenyl isocyanate to form N-(4-methylphenyl)carbamate.

    Cyclization: Introducing cyclohexylamine to the carbamate to form a cyclohexyl-substituted intermediate.

    Tetrazole Formation: Reacting the intermediate with sodium azide and triethyl orthoformate to introduce the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-N-[1-(PHENYLCARBAMOYL)CYCLOHEXYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(4-METHYLPHENYL)-N-[1-(PHENYLCARBAMOYL)CYCLOHEXYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHYLPHENYL)-N-CYCLOHEXYLCARBAMATE: Similar structure but lacks the tetrazole ring.

    N-(PHENYLCARBAMOYL)CYCLOHEXYLAMINE: Similar structure but lacks the 4-methylphenyl and tetrazole groups.

    4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: Contains the tetrazole and benzamide groups but lacks the cyclohexyl and 4-methylphenyl groups.

Uniqueness

N-(4-METHYLPHENYL)-N-[1-(PHENYLCARBAMOYL)CYCLOHEXYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the tetrazole ring, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H28N6O2

Molecular Weight

480.6 g/mol

IUPAC Name

N-(4-methylphenyl)-N-[1-(phenylcarbamoyl)cyclohexyl]-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C28H28N6O2/c1-21-10-14-25(15-11-21)34(26(35)22-12-16-24(17-13-22)33-20-29-31-32-33)28(18-6-3-7-19-28)27(36)30-23-8-4-2-5-9-23/h2,4-5,8-17,20H,3,6-7,18-19H2,1H3,(H,30,36)

InChI Key

PXFWPHNMQNEHJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)N3C=NN=N3)C4(CCCCC4)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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